molecular formula C19H20N4O3S B2500835 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone CAS No. 727688-97-3

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone

Cat. No. B2500835
CAS RN: 727688-97-3
M. Wt: 384.45
InChI Key: VENDFXFUCCRLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Isoquinoline Derivatives Synthesis : The preparation of isoquinoline derivatives often involves reactions with aryne intermediates or through photosolvolysis, indicating a versatile approach to synthesizing complex heterocyclic compounds. For instance, Kopchuk et al. (2015) explored the reaction of 3-(pyridin-2-yl)-1,2,4-triazines with 4,5-dimethoxy-1,2-dehydrobenzene, leading to products like 2,3-dimethoxy-10-(1H-1,2,3-triazol-1-yl)-pyrido[1,2-a]indoles, showcasing the potential for creating complex molecules with significant structural diversity (Kopchuk et al., 2015).

  • Triazolopyridine and Its Analogs : The formation of triazolopyridines from reactions involving N-(Phenylsulfonyl)benzohydrazonoyl chloride and pyridines has been documented, highlighting methods to synthesize triazolopyridine derivatives with potential for further functionalization (Ito et al., 1980).

  • Non-Cyanide Synthesis Methods : Innovative synthesis methods that avoid the use of cyanide are particularly noteworthy. For example, one-pot syntheses that proceed without cyanide to produce isoquinoline derivatives have been developed, indicating a safer and potentially more environmentally friendly approach to synthesizing complex heterocycles (Kopchuk et al., 2017).

properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-15-9-13-6-8-22(11-14(13)10-16(15)26-2)18(24)12-27-19-21-20-17-5-3-4-7-23(17)19/h3-5,7,9-10H,6,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENDFXFUCCRLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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